
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO2S It is a derivative of propan-1-amine, featuring an ethanesulfonyl group and two fluorine atoms attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Ethanesulfonyl)propan-1-amine hydrochloride
- 4-(Ethanesulfonyl)-3-fluorophenylmethanamine hydrochloride
Comparison
Compared to similar compounds, 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C5H12ClF2NO2S |
|---|---|
Peso molecular |
223.67 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NO2S.ClH/c1-2-11(9,10)4-5(6,7)3-8;/h2-4,8H2,1H3;1H |
Clave InChI |
KBBCVAFDPXVOJK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(CN)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


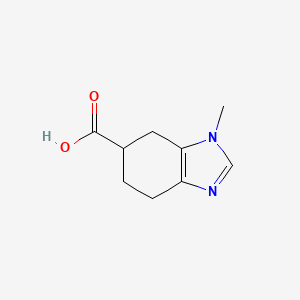
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)



![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

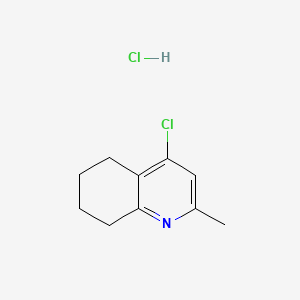

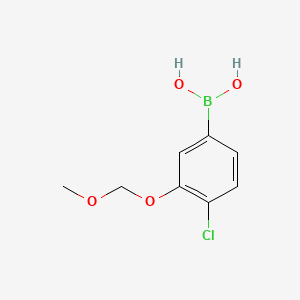
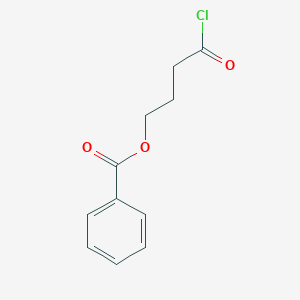
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)
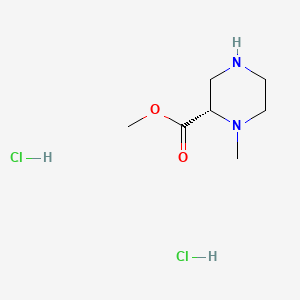
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
